3-Amino-2,4,6-tribromophenol

説明

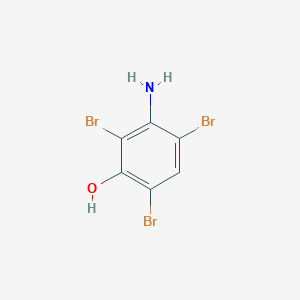

Structure

3D Structure

特性

IUPAC Name |

3-amino-2,4,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWCHTASGVKLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical Properties of 3-Amino-2,4,6-tribromophenol

Preface: Data Availability for 3-Amino-2,4,6-tribromophenol

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical property data for 3-Amino-2,4,6-tribromophenol. While the compound is listed with the CAS Number 132331-08-9, its specific physical characteristics such as melting point, boiling point, and solubility are not well-documented in publicly accessible resources.[1] This guide, therefore, serves a dual purpose: to present the known information and to provide a scientifically grounded framework for the prediction, synthesis, and characterization of this compound for research and drug development professionals.

Section 1: Introduction to 3-Amino-2,4,6-tribromophenol

3-Amino-2,4,6-tribromophenol is a halogenated aromatic compound. Its structure is characterized by a phenol ring substituted with three bromine atoms at positions 2, 4, and 6, and an amino group at the 3-position. The presence of both an acidic hydroxyl group and a basic amino group, in addition to the heavy bromine atoms, suggests a molecule with complex chemical behavior and potentially interesting biological activities.

Chemical Structure:

-

IUPAC Name: 3-Amino-2,4,6-tribromophenol

-

CAS Number: 132331-08-9[1]

-

Molecular Formula: C₆H₄Br₃NO

-

Molecular Weight: 345.81 g/mol

Section 2: Predicted Influence of the Amino Group on Physical Properties

The introduction of an amino group onto the 2,4,6-tribromophenol backbone is expected to significantly alter its physical properties. By understanding the behavior of the parent compound, 2,4,6-tribromophenol, we can predict the influence of this functional group addition.

-

Melting and Boiling Points: The amino group introduces the capacity for intermolecular hydrogen bonding, in addition to the hydrogen bonding from the hydroxyl group. This is expected to lead to a higher melting point and boiling point for 3-Amino-2,4,6-tribromophenol compared to 2,4,6-tribromophenol due to the increased energy required to overcome these intermolecular forces.

-

Solubility: The amino group, being polar and capable of acting as a hydrogen bond donor and acceptor, would likely increase the aqueous solubility of the molecule compared to 2,4,6-tribromophenol. However, the molecule will likely remain sparingly soluble in water due to the dominance of the large, hydrophobic tribromophenyl structure. Its solubility is expected to be enhanced in polar organic solvents.

-

Acidity and Basicity (pKa): The molecule is amphoteric, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The electron-withdrawing nature of the three bromine atoms would increase the acidity of the phenolic proton (lowering its pKa) compared to phenol. The amino group, being a weak base, will have its own pKa associated with its conjugate acid (the anilinium ion).

Section 3: Physical Properties of the Parent Compound: 2,4,6-Tribromophenol (for reference)

To provide a baseline for understanding 3-Amino-2,4,6-tribromophenol, the established physical properties of its parent compound, 2,4,6-tribromophenol, are summarized below.

| Physical Property | Value | Source(s) |

| CAS Number | 118-79-6 | [2] |

| Molecular Formula | C₆H₃Br₃O | [2][3] |

| Molecular Weight | 330.80 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid or powder.[2][4] | [2][4] |

| Melting Point | 90-96 °C | [3][4][5] |

| Boiling Point | 244-290 °C | [2][3][5] |

| Water Solubility | 59-71 mg/L at 15-25 °C (Slightly soluble) | [2][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone.[3][6] | [3][6] |

| Density | 2.55 g/cm³ | [4][5] |

| pKa | 6.80 | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.7 - 4.13 | [4][5] |

Section 4: Proposed Synthesis and Characterization Workflow

For researchers interested in studying 3-Amino-2,4,6-tribromophenol, a plausible synthetic route would involve the nitration of 2,4,6-tribromophenol followed by the reduction of the nitro group to an amine.

4.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Amino-2,4,6-tribromophenol.

4.2. Step-by-Step Experimental Protocol for Synthesis

Step 1: Nitration of 2,4,6-Tribromophenol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-tribromophenol in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4,6-Tribromo-3-nitrophenol.

Step 2: Reduction of 2,4,6-Tribromo-3-nitrophenol

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 2,4,6-Tribromo-3-nitrophenol in a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add a reducing agent, such as tin (Sn) powder, portion-wise to the suspension.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) until the solution is alkaline. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude 3-Amino-2,4,6-tribromophenol can be further purified by column chromatography or recrystallization.

4.3. Workflow for Physical Property Characterization

Caption: Experimental workflow for characterizing 3-Amino-2,4,6-tribromophenol.

4.4. Detailed Protocols for Key Characterization Experiments

-

Melting Point Determination:

-

A small amount of the purified, dry crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow range indicates high purity.

-

-

Solubility Assessment:

-

To a series of vials, add a fixed amount (e.g., 1 mg) of the compound.

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for dissolution. Classify as soluble, sparingly soluble, or insoluble.

-

For quantitative measurement in water, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by UV-Vis spectroscopy or HPLC.

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum to determine the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

-

Acquire the ¹³C NMR spectrum to determine the number of different types of carbon atoms in the molecule.

-

Section 5: Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Section 6: Conclusion

3-Amino-2,4,6-tribromophenol represents a molecule of interest for which there is a notable gap in the scientific literature regarding its fundamental physical properties. This guide provides a theoretical framework for understanding its expected characteristics based on its chemical structure and the properties of its parent compound, 2,4,6-tribromophenol. The proposed synthetic and characterization workflows offer a practical starting point for researchers aiming to synthesize and study this compound, thereby contributing to the broader knowledge base of halogenated aromatic compounds.

References

- Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL.

-

PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2,4,6-Tribromophenol. Retrieved from [Link]

-

LookChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

-

ATB. (n.d.). 2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. The Automated Topology Builder. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-三溴苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Tribromophenol | 118-79-6 [chemicalbook.com]

- 6. 2,4,6-Tribromophenol | 118-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to 3-Amino-2,4,6-tribromophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2,4,6-tribromophenol, a halogenated aromatic amine of significant interest in synthetic chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed methodologies for its synthesis and purification. Emphasis is placed on the rationale behind synthetic strategies, particularly the electrophilic bromination of 3-aminophenol. Furthermore, this guide outlines the analytical techniques essential for structural confirmation and purity assessment. It also explores the compound's chemical reactivity and potential applications as a versatile building block in the development of novel chemical entities. Safety protocols and handling procedures are included to ensure safe laboratory practices. This document is intended to serve as a critical resource for researchers engaged in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-Amino-2,4,6-tribromophenol (CAS No. 132331-08-9) is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an amino (-NH₂) group, and three bromine (-Br) atoms.

Structural Analysis: The core of the molecule is a phenol ring. The hydroxyl and amino groups are powerful activating groups in electrophilic aromatic substitution, a property that is fundamental to its synthesis. Their positions relative to each other (meta at positions 1 and 3) and the positions of the bulky bromine atoms dictate the molecule's steric and electronic properties. The three bromine atoms significantly increase the molecular weight and lipophilicity of the compound. The intramolecular environment is influenced by potential hydrogen bonding between the adjacent amino and hydroxyl groups, affecting properties like acidity (pKa) and conformational preference.

Physicochemical Data Summary: The key physicochemical properties of 3-Amino-2,4,6-tribromophenol are summarized in the table below. These parameters are critical for designing synthetic protocols, purification strategies, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₃NO | [1] |

| Molecular Weight | 345.81 g/mol | [1] |

| CAS Number | 132331-08-9 | [1] |

| Appearance | Expected to be a solid, likely off-white to light brown crystalline powder. | General chemical knowledge |

| pKa (Predicted) | 6.40 ± 0.28 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Purification

The synthesis of 3-Amino-2,4,6-tribromophenol is most commonly achieved through the direct bromination of 3-aminophenol. This reaction is a classic example of electrophilic aromatic substitution, where the choice of solvent and reaction conditions is paramount to achieving the desired polysubstituted product.

Synthetic Rationale and Mechanism

The hydroxyl (-OH) and amino (-NH₂) groups of the 3-aminophenol starting material are strong ortho-, para-directing and activating groups.[2] This high degree of activation makes the benzene ring highly susceptible to electrophilic attack by bromine. When a polar solvent like water is used, it promotes the ionization of bromine, leading to a highly reactive electrophilic species and resulting in exhaustive bromination at all available activated positions (ortho and para to the activating groups).[3][4] The positions 2, 4, and 6 are all ortho or para to either the -OH or -NH₂ group, leading to the formation of the desired 2,4,6-tribromo derivative.

Detailed Experimental Protocol: Synthesis of 3-Amino-2,4,6-tribromophenol

This protocol is adapted from established methods for the exhaustive bromination of highly activated aromatic rings like phenol and aniline.[2][5]

Materials:

-

3-Aminophenol

-

Bromine

-

Ethanol

-

Sodium bisulfite (or Sodium thiosulfate) solution, saturated

-

Deionized water

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

-

Dissolution: Dissolve 3-aminophenol in a suitable solvent like ethanol or a water/ethanol mixture within the reaction flask and cool the mixture in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a stoichiometric excess (approximately 3.1 equivalents) of bromine, either neat or dissolved in the same solvent, to the cooled solution via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. The reaction is typically rapid, and a precipitate will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench any unreacted bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until the characteristic red-brown color of bromine disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of 3-Amino-2,4,6-tribromophenol.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical self-validating steps in any synthesis. A combination of spectroscopic methods should be employed to unequivocally identify the final product.

Analytical Workflow: A systematic approach to characterization involves confirming the molecular weight, identifying functional groups, and determining the specific arrangement of atoms.

Caption: Analytical workflow for the structural confirmation of the synthesized product.

Expected Spectroscopic Data:

| Technique | Expected Observations | Rationale |

| ¹H NMR | - A single aromatic proton singlet. - Broad singlets for the -OH and -NH₂ protons (exchangeable with D₂O). | The single aromatic proton is at the C5 position. The magnetic equivalence of the protons on the amino and hydroxyl groups will depend on the solvent and concentration. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with those bonded to bromine showing characteristic shifts. | Confirms the six unique carbon environments in the aromatic ring. |

| IR Spectroscopy | - Broad peak ~3200-3600 cm⁻¹ (-OH stretch). - Doublet peak ~3300-3500 cm⁻¹ (N-H stretches). - Peaks in the aromatic region ~1400-1600 cm⁻¹. - Strong peak(s) in the fingerprint region <1000 cm⁻¹ (C-Br stretches). | Identifies the key functional groups present in the molecule.[6] |

| Mass Spectrometry (MS) | - A complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The expected M, M+2, M+4, and M+6 peaks will have a characteristic intensity ratio. | Confirms the molecular weight and the presence of three bromine atoms. |

Chemical Reactivity and Potential Applications

3-Amino-2,4,6-tribromophenol is a valuable intermediate due to its multiple reactive sites.

-

Amino Group: The primary amine can undergo a wide range of reactions, including diazotization (e.g., Sandmeyer reaction to introduce other functional groups), acylation, alkylation, and formation of Schiff bases.[7][8]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Aromatic Ring: While heavily substituted, further modification of the aromatic ring could be possible under specific conditions, although it is sterically hindered.

Applications in Drug Development and Chemical Synthesis: The dense functionalization of 3-Amino-2,4,6-tribromophenol makes it an attractive scaffold or building block. Halogenated phenols and anilines are common motifs in pharmacologically active compounds. Its derivatives could be explored for various biological activities. The related compound, 2,4,6-tribromophenol, is used as a fungicide and an intermediate in the preparation of flame retardants.[9][10] It has also been studied for its biological effects, such as its interaction with transporters at the blood-brain barrier.[10] While direct applications of the 3-amino derivative are less documented, its structural similarity suggests potential as a precursor for:

-

Novel Heterocyclic Systems: The amino and hydroxyl groups can be used as anchor points for constructing fused ring systems.

-

Polymer Chemistry: It can be used as a monomer or a capping agent in the synthesis of specialized polymers, similar to 2,4,6-tribromophenol.[11]

-

Antiseptic Agents: The parent compound 2,4,6-tribromophenol is a precursor to the antiseptic "Xeroform".[12]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Amino-2,4,6-tribromophenol, like many halogenated aromatic compounds, must be handled with care.

-

General Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13][14] Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]

-

Toxicology: While specific data for the 3-amino derivative is limited, the parent compound 2,4,6-tribromophenol is known to be a skin and eye irritant and is toxic if ingested or inhaled.[15][16] It is reasonable to assume similar hazards for the amino derivative.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be harmful to aquatic life, and release into the environment should be avoided.[13]

Conclusion

3-Amino-2,4,6-tribromophenol is a synthetically accessible and highly functionalized chemical intermediate. Its structure, confirmed through a suite of analytical techniques, offers multiple avenues for further chemical modification. The straightforward synthesis via electrophilic bromination provides a reliable route for its production in a laboratory setting. For researchers in drug discovery and materials science, this compound represents a versatile platform for the development of novel molecules with potentially valuable biological or material properties. Adherence to rigorous safety protocols is essential when handling this and related halogenated compounds.

References

-

PubChem. 2,4,6-tribromophenol. National Center for Biotechnology Information. Available from: [Link]

- National Toxicology Program. (1992). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). U.S. Department of Health and Human Services.

-

Cannon, J. R., et al. (2018). 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier. Toxicol Sci., 161(1), 143-154. Available from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2004). SIDS INITIAL ASSESSMENT PROFILE: 2,4,6-TRIBROMOPHENOL. Available from: [Link]

- Google Patents. (2011). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

- Google Patents. (1998). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

- Google Patents. (2011). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

PrepChem.com. Preparation of 2,4,6-tribromophenol. Available from: [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023). Reactions of Phenylamine with Bromine Water. Available from: [Link]

-

Request PDF. (2023). Computational studies on the IR and NMR spectra of 2-aminophenol. Available from: [Link]

-

YouTube. (2023). bromination reaction | reaction of phenol. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. google.com [google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 8. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 9. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Synthesis of 3-Amino-2,4,6-tribromophenol from 3-Aminophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-2,4,6-tribromophenol, a key intermediate in various chemical manufacturing processes. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis involves the direct bromination of 3-aminophenol, an electrophilic aromatic substitution reaction driven by the powerful activating effects of the hydroxyl and amino functional groups. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction dynamics for safe and efficient execution.

Introduction and Strategic Importance

3-Amino-2,4,6-tribromophenol is a valuable substituted phenol derivative. Its trifunctional nature, featuring amino, hydroxyl, and bromo groups, makes it a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the bromine atoms, in particular, offers reactive sites for further functionalization through cross-coupling reactions or serves to impart specific properties such as flame retardancy or biocidal activity.[1]

The synthesis from 3-aminophenol is a classic example of electrophilic aromatic substitution on a highly activated benzene ring. Understanding the directing effects of the substituents and controlling the reaction conditions are paramount to achieving a high yield and purity of the desired polysubstituted product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 3-Amino-2,4,6-tribromophenol is achieved through the direct bromination of 3-aminophenol. This reaction is a quintessential example of electrophilic aromatic substitution.

Activation of the Aromatic Ring

The starting material, 3-aminophenol, possesses two powerful activating groups: a hydroxyl (-OH) group and an amino (-NH2) group.[2] Both are strong ortho-, para-directors due to the ability of their lone pair electrons to delocalize into the benzene ring, thereby increasing its electron density and nucleophilicity.[2] This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles like bromine.

The hydroxyl and amino groups synergistically activate the positions ortho and para to themselves. Specifically:

-

The -OH group at C1 directs incoming electrophiles to positions C2, C4, and C6.

-

The -NH2 group at C3 directs incoming electrophiles to positions C2, C4, and C6.

Consequently, the C2, C4, and C6 positions are strongly activated, leading to rapid and exhaustive substitution at all three sites. The reaction is so facile that it typically proceeds readily without the need for a Lewis acid catalyst, which is often required for the bromination of less activated aromatic rings.[2]

The Bromination Step

The brominating agent, typically aqueous bromine (bromine water), provides the electrophile. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, as depicted below.

Caption: Reaction mechanism for the tribromination of 3-aminophenol.

Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis of 3-Amino-2,4,6-tribromophenol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Aminophenol | 109.13 | 5.46 g | 0.05 | Starting material |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 8.0 mL (24.9 g) | 0.156 | Brominating agent (slight excess) |

| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | To quench excess bromine |

| Deionized Water | 18.02 | ~500 mL | - | For workup and washing |

Step-by-Step Synthesis Workflow

The following workflow diagram outlines the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of 3-Amino-2,4,6-tribromophenol.

Detailed Procedure:

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.46 g (0.05 mol) of 3-aminophenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with stirring.

-

Bromine Addition: Cautiously add 8.0 mL (0.156 mol) of bromine to the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion. The color of the bromine should fade, and a precipitate may form.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of an ice-water slurry. A yellowish-white precipitate of the product will form.

-

Quenching: If the supernatant solution still has a yellow or orange color due to excess bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and any inorganic salts.

-

Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization

The identity and purity of the synthesized 3-Amino-2,4,6-tribromophenol should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₆H₄Br₃NO | [3] |

| Molar Mass | 345.81 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Approx. 118-122 °C | - |

| ¹H NMR (CDCl₃) | δ ~7.6 (s, 1H, Ar-H), δ ~5.9 (s, 1H, OH), δ ~4.5 (br s, 2H, NH₂) | [4] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1600, 1480 (C=C stretch) | - |

Note: Spectroscopic values are approximate and may vary based on solvent and instrument.

Safety and Hazard Management

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[5][6]

-

3-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage.[6] Handle with extreme care using appropriate personal protective equipment (PPE), including neoprene or butyl gloves, chemical splash goggles, a face shield, and a lab coat.[5][7]

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Waste Disposal: All chemical waste, including filtrates and unused reagents, must be collected and disposed of as hazardous waste according to institutional and local regulations.[7]

Emergency Procedures:

-

Skin Contact: In case of contact with bromine or phenol, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

-

Inhalation: If vapors are inhaled, move the individual to fresh air. Seek immediate medical attention.

Conclusion

The direct tribromination of 3-aminophenol is an effective and straightforward method for producing 3-Amino-2,4,6-tribromophenol. The high reactivity of the substrate, driven by the synergistic activation of the hydroxyl and amino groups, allows the reaction to proceed under mild conditions. By carefully controlling the reaction temperature during the addition of bromine, high yields and purity can be achieved. Adherence to strict safety protocols is essential due to the hazardous nature of the reagents involved. This guide provides a robust framework for the successful and safe execution of this important chemical transformation.

References

- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? Retrieved January 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.

-

Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved January 25, 2026, from [Link]

- Unknown Source. (n.d.).

-

Chemistry LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. Retrieved January 25, 2026, from [Link]

-

National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved January 25, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved January 25, 2026, from [Link]

-

The Automated Topology Builder. (n.d.). 2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. Retrieved January 25, 2026, from [Link]

-

UC Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved January 25, 2026, from [Link]

-

Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved January 25, 2026, from [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved January 25, 2026, from [Link]

-

Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.

Sources

- 1. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [chemicalbook.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. nj.gov [nj.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Electrophilic Bromination of 3-Aminophenol

This guide provides a comprehensive technical overview of the electrophilic bromination of 3-aminophenol, a reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. We will explore the underlying mechanistic principles that govern the reaction's regioselectivity, provide a field-proven experimental protocol, and discuss the critical parameters for successful synthesis and product validation.

Introduction: The Chemistry of a Highly Activated Aromatic System

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] Substrates such as phenols and anilines are particularly reactive in these transformations. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating substituents that significantly increase the electron density of the aromatic ring through resonance effects.[2] This enhanced nucleophilicity facilitates reactions with electrophiles, often allowing for substitution to occur rapidly and without the need for a Lewis acid catalyst.[1][2]

3-Aminophenol presents a unique case study in EAS. As a disubstituted benzene, its reactivity and the orientation of incoming electrophiles are governed by the synergistic and sometimes competing effects of both the hydroxyl and amino functionalities. Understanding these electronic influences is paramount to predicting and controlling the outcome of its bromination.

Mechanistic Deep Dive: Unraveling the Regioselectivity

The predictability of the bromination of 3-aminophenol hinges on a thorough analysis of the directing effects of its constituent groups and the influence of the reaction environment.

The Directing Influence of Activating Groups

Both the hydroxyl and amino groups are classified as strong ortho, para-directors.[3][4][5] By donating a lone pair of electrons into the benzene π-system, they increase the electron density at the positions ortho and para to themselves, making these sites the most favorable for electrophilic attack.[3][6]

-

Hydroxyl Group (-OH at C1): Directs electrophiles to positions C2, C4, and C6.

-

Amino Group (-NH₂ at C3): Directs electrophiles to positions C2, C4, and C6.

Consequently, positions 2, 4, and 6 are all strongly electronically activated, setting the stage for polysubstitution. The position between the two substituents (C2) is ortho to both, C4 is para to the hydroxyl and ortho to the amino group, and C6 is ortho to the hydroxyl and para to the amino group.

The Critical Role of Reaction Acidity

A pivotal factor often overlooked in preliminary analyses is the acidity of the reaction medium. The electrophilic bromination of an aromatic ring with Br₂ inherently produces hydrogen bromide (HBr) as a byproduct.[7]

The amino group is basic and readily protonated by the generated acid to form an anilinium ion (-NH₃⁺).[7][8] This transformation has profound consequences for the reaction's course:

-

Deactivation: The positively charged -NH₃⁺ group is no longer an activator. Instead, it becomes a strong electron-withdrawing, deactivating group via the inductive effect.[7][8]

-

Shift in Directing Effect: As a deactivating group, the anilinium ion becomes a meta-director.

The reaction, therefore, proceeds under a dynamic equilibrium where the substrate exists as both the highly activated 3-aminophenol and the deactivated 3-ammoniophenol. The powerful activating and ortho, para-directing effect of the hydroxyl group ultimately dominates the reaction, directing the incoming electrophile.[7] However, the overall reactivity is modulated by the presence of the deactivated form.

Steric Considerations and the Final Product

While positions 2, 4, and 6 are all electronically favored, steric hindrance at position C2, which is flanked by the two substituents, makes it a less accessible site for the bulky bromine electrophile compared to the more open C4 and C6 positions.[7] Given the high degree of activation conferred by the two groups, the reaction typically proceeds to completion, resulting in the trisubstituted product. The expected major product of exhaustive bromination is, therefore, 2,4,6-tribromo-3-aminophenol .

The mechanism for substitution at one of these activated positions (e.g., C4) is illustrated in the diagram below.

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol: Synthesis of 2,4,6-Tribromo-3-aminophenol

This protocol details a reliable method for the tribromination of 3-aminophenol. The procedure is designed to be self-validating through purification and characterization steps.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| 3-Aminophenol | C₆H₇NO | 109.13 | Purity ≥ 98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Reagent grade, solvent |

| Bromine | Br₂ | 159.81 | Handle in a fume hood with care |

| Sodium Bisulfite | NaHSO₃ | 104.06 | For quenching excess bromine |

| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.45 g (0.05 mol) of 3-aminophenol in 50 mL of glacial acetic acid. Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.

-

Bromine Addition: In a fume hood, prepare a solution of 8.5 mL (16.0 g, 0.10 mol, a slight excess to ensure tribromination) of liquid bromine in 25 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 3-aminophenol solution over 30-45 minutes. Maintain the temperature below 15 °C during the addition. A precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction proceeds to completion.

-

Quenching: Carefully add a 10% aqueous solution of sodium bisulfite dropwise until the reddish-brown color of excess bromine is completely discharged and the solution becomes pale yellow or colorless.

-

Isolation: Pour the reaction mixture into 200 mL of cold deionized water. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the product in a minimal amount of hot 95% ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Record the final mass, calculate the yield, and determine the melting point. Confirm the structure using ¹H NMR and IR spectroscopy.

Caption: Figure 2: Experimental Workflow.

Data and Characterization

Proper characterization of the final product is essential for validating the experimental outcome.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Expected ¹H NMR Signals (in DMSO-d₆) |

| 3-Aminophenol | C₆H₇NO | 109.13 | 123[9] | Multiplets ~δ 6.0-6.8 (aromatic), broad singlets for -OH and -NH₂[9] |

| 2,4,6-Tribromo-3-aminophenol | C₆H₄Br₃NO | 345.81 | ~118-120 | Singlet ~δ 7.5 (aromatic H at C5), broad singlets for -OH and -NH₂ |

Note: The melting point and exact NMR shifts for the tribrominated product can vary based on purity and solvent.

Conclusion

The electrophilic bromination of 3-aminophenol is a classic yet nuanced example of electrophilic aromatic substitution on a highly activated ring. The reaction's outcome is a delicate interplay between the powerful ortho, para-directing effects of the hydroxyl and amino groups, steric hindrance, and the crucial influence of reaction acidity which transiently deactivates the amino functionality. By controlling the reaction conditions and employing robust purification and characterization techniques, high yields of 2,4,6-tribromo-3-aminophenol can be reliably obtained. This guide provides the foundational knowledge and practical methodology for researchers and developers working with this important synthetic transformation.

References

-

Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]

- 2. byjus.com [byjus.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety Guide to 3-Amino-2,4,6-tribromophenol

Senior Application Scientist's Foreword: In the landscape of chemical research and drug development, we often encounter compounds with sparse safety data. 3-Amino-2,4,6-tribromophenol (CAS No. 132331-08-9) is one such molecule. While its structural analogue, 2,4,6-Tribromophenol, is well-characterized, the addition of an amino group at the 3-position fundamentally alters its chemical personality and, consequently, its safety profile. This guide is constructed on a foundation of scientific prudence, utilizing data from the parent compound, 2,4,6-Tribromophenol, as a baseline, while integrating predictive toxicology for the amino moiety. It is imperative for the research professional to treat this compound with the utmost caution, assuming a hazard profile that encompasses the risks of both its parent phenol and related aromatic amines until empirical data becomes available.

Section 1: Chemical Identity and Physicochemical Properties

A comparative analysis of the known properties of 3-Amino-2,4,6-tribromophenol and its parent compound, 2,4,6-Tribromophenol, is presented below. The data for the target compound is limited, highlighting the need for a cautious approach.

| Property | 3-Amino-2,4,6-tribromophenol | 2,4,6-Tribromophenol |

| CAS Number | 132331-08-9[1] | 118-79-6[2][3] |

| Molecular Formula | C₆H₄Br₃NO[1] | C₆H₃Br₃O[2] |

| Molecular Weight | 345.81 g/mol [1] | 330.801 g/mol [3] |

| Appearance | Not specified | White to off-white crystalline powder or needles[3] |

| Melting Point | Not specified | 90-94 °C[4] |

| Boiling Point | Not specified | 244 °C[3] |

| Water Solubility | Not specified | Slightly soluble (59-61 mg/L)[3] |

| pKa | 6.40 ± 0.28 (Predicted)[1] | Not specified |

Section 2: Hazard Identification and Toxicological Insights

The hazard profile of 3-Amino-2,4,6-tribromophenol must be inferred from its constituent parts: the tribrominated phenol core and the amino group.

2.1. The Tribromophenol Core:

2,4,6-Tribromophenol is a known irritant and sensitizer.[5] It is also very toxic to aquatic life.[6]

-

Acute Toxicity: The acute oral LD50 in rats for 2,4,6-tribromophenol is 1486 mg/kg.[5] The acute dermal LD50 in rats is greater than 2,000 mg/kg.[5]

-

Irritation: It is considered to be non-irritating to the skin but irritating to the eyes.[5]

-

Sensitization: 2,4,6-Tribromophenol is considered to be a skin sensitizer.[5][6]

-

Environmental Hazard: It is classified as very toxic to aquatic life.[6]

2.2. The Influence of the Amino Group:

The introduction of an amino group to the aromatic ring is known to introduce specific toxicological concerns, primarily related to skin sensitization and the potential for inducing methemoglobinemia. Aromatic amines can be absorbed through the skin and may cause an allergic skin reaction.[6]

-

Potential for Methemoglobinemia: Aromatic amines are known to oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. While no specific data exists for 3-Amino-2,4,6-tribromophenol, this is a critical potential hazard to consider upon exposure.

-

Enhanced Sensitization: The amino group can increase the likelihood of skin sensitization.[6]

Summary of Predicted Hazards for 3-Amino-2,4,6-tribromophenol:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Potential for inducing methemoglobinemia.

-

Very toxic to aquatic life.

Section 3: Safe Handling, Storage, and Personal Protection

Given the predicted hazard profile, stringent adherence to safety protocols is mandatory.

3.1. Engineering Controls:

-

All work with 3-Amino-2,4,6-tribromophenol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended for extended handling periods.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn where there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

3.3. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

-

Keep the container tightly closed and clearly labeled.

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Safe handling workflow for weighing and preparing solutions of 3-Amino-2,4,6-tribromophenol.

Section 4: Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical.

4.1. First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9]

4.2. Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, dampen the solid material with a suitable solvent (e.g., alcohol) to prevent dust formation and carefully sweep it into a container for disposal.[2]

-

For larger spills, contain the spill and absorb it with an inert material.

-

Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Spill Response

Caption: Emergency response workflow for a spill of 3-Amino-2,4,6-tribromophenol.

4.3. Fire-Fighting Measures:

-

Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[2]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6][11]

Conclusion

The safety profile of 3-Amino-2,4,6-tribromophenol is largely uncharacterized. This guide provides a framework for its safe handling based on the known hazards of 2,4,6-Tribromophenol and the predicted toxicities associated with an aromatic amino group. Researchers and drug development professionals must operate with a high index of suspicion, employing stringent engineering controls, comprehensive personal protective equipment, and well-defined emergency procedures. Until empirical toxicological data for 3-Amino-2,4,6-tribromophenol is available, this precautionary approach is essential to ensure the safety of all laboratory personnel.

References

-

2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004-01-30). OECD SIDS. [Link]

-

Cotton, S. (2011, December). 2,4,6-Tribromophenol. Molecule of the Month. [Link]

-

2,4,6-Tribromophenol. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Method of preparing 2,4,6-tribromophenol. (1998-12-10).

-

Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. [Link]

-

4-Amino-2,6-dibromophenol. (n.d.). PubChem. [Link]

-

2-Amino-4,6-dibromophenol. (n.d.). PubChem. [Link]

-

2,4,6-Tribromophenol (TBP). (n.d.). HELCOM. [Link]

-

Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH. [Link]

-

CAS No.118-79-6,2,4,6-Tribromophenol Suppliers,MSDS download. (n.d.). LookChem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 4. CAS No.118-79-6,2,4,6-Tribromophenol Suppliers,MSDS download [lookchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

Application Note: 3-Amino-2,4,6-tribromophenol as a Versatile Intermediate in Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3-Amino-2,4,6-tribromophenol (ATBP) as a pivotal intermediate in the synthesis of complex organic molecules. We delve into the core reactivity of ATBP, offering detailed, field-tested protocols for its key transformations, including diazotization-based functionalization and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure reproducible and scalable results.

Introduction: The Strategic Value of ATBP

3-Amino-2,4,6-tribromophenol is a highly functionalized aromatic compound featuring three distinct points of reactivity: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and three electrophilic carbon-bromine bonds. This unique arrangement makes ATBP a powerful and versatile building block for constructing diverse molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic incorporation of bromine atoms not only provides synthetic handles for advanced coupling reactions but can also modulate the biological activity of the final compounds.[3] This guide will illuminate the pathways to unlock the synthetic potential of this valuable intermediate.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and hazards of an intermediate is fundamental to safe and successful experimentation.

Table 1: Physicochemical Data for 3-Amino-2,4,6-tribromophenol

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₃NO | [4] |

| Molecular Weight | 345.81 g/mol | N/A |

| Melting Point | 118-122 °C | N/A |

| Appearance | Off-white to slightly pink crystalline powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | [2] |

| logP | 3.89 (est.) | [4] |

Safe Handling and Storage

3-Amino-2,4,6-tribromophenol is an irritant and may cause allergic skin reactions.[4] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Core Reactivity and Synthetic Potential

The synthetic utility of ATBP stems from the ability to selectively address its functional groups. The electron-donating effects of the -NH₂ and -OH groups activate the aromatic ring, while the three bromine atoms serve as key leaving groups for carbon-carbon and carbon-heteroatom bond formation.

Diagram 1: Key reactive sites on the 3-Amino-2,4,6-tribromophenol scaffold.

Key Synthetic Transformations & Protocols

Protocol: Diazotization and Sandmeyer Reaction

The primary amino group is readily converted into a diazonium salt, a versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., -CN, -Cl, -Br, -I, -OH). This transformation is a cornerstone of aromatic chemistry.[6][7]

Objective: To convert the amino group of ATBP to a cyano group via a Sandmeyer reaction, yielding 3-Cyano-2,4,6-tribromophenol.

Workflow Diagram:

Diagram 2: Experimental workflow for the Sandmeyer cyanation of ATBP.

Materials:

-

3-Amino-2,4,6-tribromophenol (ATBP)

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Protocol Steps:

-

Diazotization:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend ATBP (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.[7]

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the ATBP suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.[8]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (2.6 eq) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-Cyano-2,4,6-tribromophenol.

-

Causality & Insights:

-

Why low temperature? Aryl diazonium salts are thermally unstable and can decompose violently. Maintaining a temperature of 0-5 °C is critical for safety and to prevent premature decomposition, which would lower the yield.[9]

-

Why CuCN? The copper(I) catalyst is essential for the Sandmeyer reaction. It facilitates the single-electron transfer mechanism required to displace the dinitrogen group with the cyanide nucleophile.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The three C-Br bonds on the ATBP scaffold are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[10][11] The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, valued for its mild conditions and tolerance of various functional groups.[10][12]

Objective: To selectively couple an arylboronic acid at the C4 position of the ATBP derivative (where the amino group has been protected, e.g., as an acetamide) to synthesize a biaryl compound.

General Reaction Scheme:

Diagram 3: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

N-(2,4,6-tribromo-3-hydroxyphenyl)acetamide (Protected ATBP)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

-

Argon or Nitrogen gas

Protocol Steps:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add the protected ATBP (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the desired biaryl product.

-

Causality & Insights:

-

Why an inert atmosphere? The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

-

Why a base? The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

-

Regioselectivity: The C4-Br bond is often the most reactive towards oxidative addition due to a combination of steric and electronic factors, allowing for selective mono-arylation under carefully controlled conditions. Further functionalization at C2 and C6 is possible with more forcing conditions.

Application in Bioactive Compound Synthesis

The multi-functional nature of ATBP makes it an excellent starting point for the synthesis of complex scaffolds for drug discovery.[13][14][15][16] Halogenated phenolic compounds are precursors to a wide range of biologically active molecules.[3][17] For instance, the products from the protocols above can be further elaborated. The phenolic -OH can be alkylated to form ethers, and the newly introduced aryl group can carry functionalities for further diversification, leading to libraries of compounds for screening.[18][19]

References

- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromoselenophene.

- Google Patents. (2011). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

- Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle | PDF.

- OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6.

- ResearchGate. (2025). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline.

- Cambridge Isotope Laboratories, Inc. (n.d.). 2,4,6-TRIBROMOPHENOL (13C6, 99%) 100 UG/ML IN TOLUENE Safety Data Sheet.

- IJCRT.org. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline.

- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

- University of Bristol. (2011). 2,4,6-Tribromophenol - Molecule of the Month.

- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol.

- ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol.

- MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,4,6-Tribromophenol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Tribromophenol.

- Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.

- ACS Publications. (n.d.). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites.

- CUHK Department of Chemistry. (n.d.). Experiment 8 Synthesis of an Azo Dye.

-

ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[12][20]diazepine Derivatives. Retrieved from

- Wikipedia. (n.d.). 2,4,6-Tribromophenol.

- Frontiers in Nutrition. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables.

- ECHEMI. (n.d.). 2,4,6-Tribromophenol SDS, 118-79-6 Safety Data Sheets.

- Journal of Antibiotics. (n.d.). Total synthesis and development of bioactive natural products.

- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

- Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- PSE Community. (2022). Production and Biomedical Applications of Bioactive Compounds.

- Chemistry LibreTexts. (2019). Diazotization of Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. scialert.net [scialert.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psecommunity.org [psecommunity.org]

- 17. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Application Notes and Protocols: Derivatization Reactions of 3-Amino-2,4,6-tribromophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the key derivatization reactions of 3-Amino-2,4,6-tribromophenol, a highly functionalized aromatic compound. Possessing three distinct reactive sites—a primary aromatic amine, a phenolic hydroxyl group, and an electron-rich aromatic ring—this molecule serves as a versatile scaffold for the synthesis of a diverse array of chemical entities. This guide focuses on practical, field-proven protocols for selective modifications at the amino and hydroxyl groups, including N-acylation, diazotization, and O-alkylation. Each section explains the underlying chemical principles, provides detailed step-by-step experimental protocols, and discusses the rationale behind methodological choices. The aim is to empower researchers in drug discovery, materials science, and synthetic chemistry to leverage this unique starting material for the creation of novel compounds with potential therapeutic or industrial applications.

Introduction: The Synthetic Potential of 3-Amino-2,4,6-tribromophenol

3-Amino-2,4,6-tribromophenol is a valuable intermediate in organic synthesis. The strategic placement of a nucleophilic amino group, an acidic hydroxyl group, and three deactivating but sterically influential bromine atoms creates a unique chemical environment. The bromine atoms significantly influence the pKa of the functional groups and the reactivity of the aromatic ring, while also providing sites for potential subsequent cross-coupling reactions.

Derivatives of this compound are of interest in medicinal chemistry and materials science. The parent compound, 2,4,6-tribromophenol (TBP), is known for its use as a fungicide, a wood preservative, and an intermediate in the synthesis of flame retardants.[1][2] The introduction of an amino group adds a critical vector for chemical modification, allowing for the construction of amides, sulfonamides, diazonium salts, and other functionalities central to the development of new pharmaceuticals and functional materials.

This guide details robust and reproducible protocols for exploiting the reactivity of the amino and hydroxyl groups to generate a library of novel derivatives.

Derivatization via the Amino (-NH₂) Group: A Gateway to Diverse Functionalities

The primary aromatic amine is often the most reactive nucleophilic site on the molecule under neutral or basic conditions. This allows for selective modification, which is crucial for multi-step synthetic strategies.

N-Acylation: Formation of Amides

Principle of the Reaction: N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically performed in the presence of a mild base (e.g., pyridine, triethylamine, or even aqueous sodium bicarbonate) to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. Given that the amino group is a stronger nucleophile than the phenolic hydroxyl group, selective N-acylation can be readily achieved under controlled conditions.

Protocol 1: Synthesis of N-(2,4,6-Tribromo-3-hydroxyphenyl)acetamide

This protocol describes the acetylation of 3-Amino-2,4,6-tribromophenol using acetic anhydride.

Materials and Reagents:

-

3-Amino-2,4,6-tribromophenol

-

Acetic Anhydride (Ac₂O)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Ice

Experimental Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3.45 g (10 mmol) of 3-Amino-2,4,6-tribromophenol in 20 mL of glacial acetic acid.

-

Acylation: While stirring, slowly add 1.1 mL (1.2 g, 11.7 mmol) of acetic anhydride to the suspension.

-

Reaction: Gently heat the mixture to 50-60°C for 30 minutes. The initial suspension should gradually dissolve to form a clear solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask to room temperature and then pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: A white or off-white precipitate of the N-acetylated product will form. Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acetic acid. The crude product can be further purified by recrystallization from an ethanol/water mixture.[3]

-

Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Data Summary: N-Acylation Reaction

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Acylating Agent | Acetic Anhydride | A readily available, reactive, and cost-effective acetylating agent. |

| Solvent | Glacial Acetic Acid | Serves as a solvent for the starting material and helps to moderate reactivity. |

| Temperature | 50-60°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Work-up | Precipitation in Water | The product is insoluble in water, allowing for easy isolation from the acidic solvent. |

| Expected Yield | > 85% | This is a high-yielding and generally clean reaction. |

Diazotization: Creating a Versatile Intermediate

Principle of the Reaction: Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[4] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5°C).[5] The resulting diazonium salt is a highly valuable synthetic intermediate, as the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide variety of nucleophiles.

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): Aromatic diazonium salts are thermally unstable. Above 5-10°C, they can decompose, often vigorously, and react with water to form the corresponding phenol, reducing the yield of the desired subsequent reaction.[6]

-

Excess Acid: A sufficient excess of strong acid (typically 2.5-3 equivalents) is crucial. One equivalent protonates the amine, one reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent premature coupling of the diazonium salt with the unreacted amine.[7]

Protocol 2: In-Situ Preparation of 3-Hydroxy-2,4,6-tribromobenzenediazonium Chloride

Materials and Reagents:

-

3-Amino-2,4,6-tribromophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Starch-iodide paper

Experimental Procedure:

-

Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 3.45 g (10 mmol) of 3-Amino-2,4,6-tribromophenol in 50 mL of water.

-